Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC20286728
InChI: InChI=1S/C19H28O5/c1-5-6-7-8-9-10-16(21)15-13-17(22-2)19(24-4)18(23-3)14(15)11-12-20/h12-13H,5-11H2,1-4H3
SMILES:
Molecular Formula: C19H28O5
Molecular Weight: 336.4 g/mol

Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)-

CAS No.:

Cat. No.: VC20286728

Molecular Formula: C19H28O5

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- -

Specification

Molecular Formula C19H28O5
Molecular Weight 336.4 g/mol
IUPAC Name 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetaldehyde
Standard InChI InChI=1S/C19H28O5/c1-5-6-7-8-9-10-16(21)15-13-17(22-2)19(24-4)18(23-3)14(15)11-12-20/h12-13H,5-11H2,1-4H3
Standard InChI Key GCAWUKXTVFCARV-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(=O)C1=CC(=C(C(=C1CC=O)OC)OC)OC

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name is 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetaldehyde, reflecting its functional groups:

  • Methoxy groups (–OCH3_3) at positions 2, 3, and 4 on the benzene ring.

  • Octanoyl chain (–COC7_7H15_{15}) at position 6.

  • Acetaldehyde moiety (–CH2_2CHO) at position 1.

Its canonical SMILES string is CCCCCCCC(=O)C1=CC(=C(C(=C1CC=O)OC)OC)OC, and the InChIKey is GCAWUKXTVFCARV-UHFFFAOYSA-N.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H28O5\text{C}_{19}\text{H}_{28}\text{O}_5
Molecular Weight336.4 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar organic solvents
LogP (Octanol-Water)Estimated ~3.2 (predicted)

The compound’s polarity is influenced by its methoxy and carbonyl groups, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Spectroscopic Data

  • IR Spectroscopy: Expected peaks for carbonyl (C=O, ~1700 cm1^{-1}), methoxy (–OCH3_3, ~2850 cm1^{-1}), and aldehyde (–CHO, ~2720 cm1^{-1}) groups.

  • NMR:

    • 1H^1\text{H}: δ 9.8 ppm (aldehyde proton), δ 3.8–3.9 ppm (methoxy protons), δ 2.5–2.7 ppm (octanoyl methylene).

    • 13C^{13}\text{C}: δ 200–205 ppm (carbonyl carbons), δ 55–60 ppm (methoxy carbons) .

Synthesis and Derivatives

Synthetic Pathways

  • Friedel-Crafts Acylation: Introducing the octanoyl group to a trimethoxybenzene derivative .

  • Aldehyde Functionalization: Oxidation or reduction of precursor alcohols or esters .

Structural Derivatives

DerivativeKey ModificationApplicationSource
Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetateEsterification of acetaldehydePharmaceutical intermediates
4-(2-Methylpropyl)benzeneacetaldehydeAlkyl chain substitutionFlavor/fragrance industry

Research Gaps and Future Directions

Priority Research Areas

  • Synthesis Optimization: Develop scalable, high-yield routes (e.g., catalytic asymmetric synthesis) .

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity .

  • Environmental Impact: Assess biodegradation and ecotoxicity.

Analytical Challenges

  • Chromatography: Reverse-phase HPLC methods need validation for purity assessment.

  • Mass Spectrometry: High-resolution MS/MS fragmentation patterns remain uncharacterized .

Comparative Analysis with Analogues

CompoundBenzeneacetaldehyde, 2,3,4-Trimethoxy-6-(1-Oxooctyl)-Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate
Molecular Weight336.4 g/mol380.5 g/mol
Functional GroupsAldehyde, methoxy, ketoneEster, methoxy, ketone
StabilityAir-sensitive (aldehyde oxidation)More stable (ester group)
ApplicationsIntermediateDrug precursor

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